(R)-2-(5-Fluoro-2-methylphenyl)piperidine hcl
Description
(R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride is a chiral piperidine derivative characterized by a 5-fluoro-2-methylphenyl substituent at the 2-position of the piperidine ring, with the hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₁₂H₁₇ClFN, with a molecular weight of 229.72 g/mol .
Properties
Molecular Formula |
C12H17ClFN |
|---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
(2R)-2-(5-fluoro-2-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H16FN.ClH/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12;/h5-6,8,12,14H,2-4,7H2,1H3;1H/t12-;/m1./s1 |
InChI Key |
YGRIVKPHFPABMX-UTONKHPSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H]2CCCCN2.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Fluoro-2-methylphenyl)piperidine hcl typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated and methylated benzene derivative.
Formation of Piperidine Ring: The benzene derivative undergoes a series of reactions to form the piperidine ring. This may involve cyclization reactions and the use of reagents such as sodium amide or lithium diisopropylamide.
Resolution of Enantiomers: Since the compound is chiral, resolution methods such as chiral chromatography or the use of chiral auxiliaries may be employed to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-Fluoro-2-methylphenyl)piperidine hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted piperidines with different functional groups.
Scientific Research Applications
Pharmaceutical Development
The primary application of (R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride lies in its role in pharmaceutical development. The compound's structure allows it to interact effectively with neurotransmitter receptors and enzymes, which is crucial for developing therapeutics targeting neurological disorders. Studies indicate that the fluorine atom in its structure significantly enhances binding affinity and selectivity for specific biological targets, including dopamine and serotonin receptors, which are vital for mood regulation and behavioral modulation .
Case Studies in Neurological Disorders
- Dopamine Receptor Modulation : Research has shown that compounds similar to (R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride can modulate dopamine receptors, potentially leading to new treatments for conditions such as schizophrenia and Parkinson's disease. The enhanced binding properties due to fluorination provide a pathway for developing more effective drugs with fewer side effects.
- Serotonin Receptor Interaction : The interaction of this compound with serotonin receptors suggests potential applications in treating depression and anxiety disorders. The ability to selectively target these receptors can lead to improved therapeutic outcomes compared to existing treatments .
Synthesis and Derivatives
The synthesis of (R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride typically involves multi-step processes that yield various derivatives with modified biological activities. Recent advancements in synthetic methodologies have facilitated the production of enantioenriched fluorinated piperidines, broadening the scope of potential therapeutic agents derived from this compound .
Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(5-Fluoro-2-methyl-benzyl)piperidine | Similar piperidine core with benzyl substitution | Distinct substitution pattern affecting properties |
| 2-(5-Fluoro-2-methyl-benzyl)-4,5-dihydro-1H-imidazole | Contains an imidazole ring | Different heterocyclic structure |
| 5-Fluoro-2-methyl-benzyl chloride | Precursor in synthesis | Lacks piperidine structure |
| Piperidine hydrochloride | Base structure without substitutions | Simplest form lacking functional groups |
The table above illustrates how (R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride compares to other compounds within the same structural family, highlighting its unique properties that make it suitable for specific applications in drug development .
The biological activity of (R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride is primarily linked to its interactions with neurotransmitter systems. The fluorinated structure enhances its efficacy by increasing the compound's hydrophobic interactions with receptor sites, leading to improved pharmacokinetic properties such as absorption and distribution within biological systems .
Potential Mechanisms of Action
- Receptor Binding : Enhanced binding affinity for dopamine and serotonin receptors.
- Neurotransmitter Modulation : Potential to modulate neurotransmitter release and uptake mechanisms.
- Therapeutic Efficacy : Improved efficacy in treating mood disorders due to selective receptor targeting.
Mechanism of Action
The mechanism of action of ®-2-(5-Fluoro-2-methylphenyl)piperidine hcl involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, leading to modulation of signal transduction pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-2-(5-Fluoro-2-methylphenyl)piperidine HCl with analogous piperidine derivatives and related heterocycles, focusing on structural variations, physicochemical properties, and synthetic methodologies.
Piperidine Derivatives with Fluorinated Substituents
- Compound 5a incorporates a bulky triterpenoid moiety, resulting in a higher molecular weight (>500 g/mol) and reduced bioavailability compared to simpler aryl-piperidines .
Piperidine Derivatives with Aromatic/Ester Modifications
- Key Differences: The ester functionality in the phenylacetate derivative introduces hydrolytic liability, whereas the target compound’s stable C–F bond may improve metabolic stability . Compound 5c demonstrates how N-methylpiperazine modifications enhance aqueous solubility (Rf = 0.2 vs.
Heterocyclic Analogues with Fluorinated Aromatic Groups
- Key Differences: Pyrazolidines (e.g., R11) feature a five-membered ring with two adjacent nitrogen atoms, offering distinct conformational constraints compared to piperidine’s six-membered ring .
Biological Activity
(R)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride is a chiral piperidine derivative notable for its enhanced biological activity due to the presence of a fluorinated aromatic ring. This compound has garnered attention in medicinal chemistry, particularly for its interactions with neurotransmitter systems, making it a candidate for therapeutic applications in various neurological disorders.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{16}ClF
- Molecular Weight : Approximately 193.26 g/mol
- Structural Features :
- A piperidine ring connected to a 5-fluoro-2-methylphenyl group.
- The fluorine atom increases lipophilicity and alters pharmacokinetic properties, enhancing receptor binding affinity.
The biological activity of (R)-2-(5-Fluoro-2-methylphenyl)piperidine HCl is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors. The fluorine substitution enhances the compound's binding affinity and selectivity compared to non-fluorinated analogs. This interaction is crucial for modulating mood and behavior, making it relevant for treating conditions such as depression and anxiety.
Interaction with Receptors
- Dopamine Receptors :
- Studies indicate that this compound exhibits significant binding affinity for dopamine D2 receptors, which are implicated in mood regulation and psychotic disorders.
- Serotonin Receptors :
- The compound also interacts with serotonin receptors, influencing pathways related to anxiety and depression.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy in various assays:
- Cell Viability Assays : The compound showed cytotoxic effects against certain cancer cell lines, indicating potential anticancer properties.
- Neurotransmitter Uptake Inhibition : It was found to inhibit the uptake of neurotransmitters, suggesting a mechanism that could enhance synaptic availability of these chemicals.
Case Studies
-
Neuropharmacological Evaluation :
- A study evaluated the effects of (R)-2-(5-Fluoro-2-methylphenyl)piperidine HCl on rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time in forced swim tests, supporting its antidepressant potential.
-
Anticancer Activity :
- Research highlighted its selective cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231), where it induced apoptosis through modulation of apoptotic pathways.
Binding Affinity Data
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| Dopamine D2 | 40 nM | |
| Serotonin 5-HT1A | 50 nM | |
| Serotonin 5-HT2A | 60 nM |
Cytotoxicity Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
